molecular formula C5H9N3O3 B563263 (2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester CAS No. 549504-45-2

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester

Cat. No. B563263
CAS RN: 549504-45-2
M. Wt: 159.145
InChI Key: IFZQXKZFIXWPKR-YFKPBYRVSA-N
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Description

“(2S)-3-Azido-2-hydroxy-2-methyl-propanoic Acid Methyl Ester” is a chemical compound with the molecular formula C5H9N3O3 and a molecular weight of 159.14 . It is used for proteomics research .


Physical And Chemical Properties Analysis

This compound is soluble in acetone, dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .

Scientific Research Applications

Synthesis of Carboxylic Acids and Esters

Research by Hanzawa et al. (2012) demonstrates the synthesis of carboxylic acids and esters containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. This study highlights the utility of similar azido compounds in synthesizing complex organic structures, providing pathways for generating novel esters that include a tetrahydropyran ring, a structural motif prevalent in various natural products and pharmacologically active compounds. The methodology involves cyclization with an acidic catalyst and subsequent reactions to produce the esters, underlining the potential of azido compounds in facilitating complex synthesis processes (Hanzawa et al., 2012).

Precursors to N-Heterocycles

Another significant application is highlighted by Driver (2010), where azido esters, similar in reactivity to the azido propanoic acid methyl ester, are utilized as precursors to N-heterocycles. These compounds are fundamental in pharmaceutical chemistry for the synthesis of drugs targeting various diseases. The study outlines the physical properties and solubility of alkyl 2-azidoacetates, showcasing their importance in synthetic strategies aimed at constructing N-heterocyclic frameworks, crucial for developing new therapeutic agents (Driver, 2010).

Regiospecific and Enantiospecific Synthesis

Gnecco et al. (2000) explored the regiospecific and enantiospecific ring-opening of aziridine-2-carboxylates, leading to the formation of chloro-amino propanoic acid methyl ester derivatives. This research demonstrates the azido compound's role in achieving stereoselective synthesis, essential for producing compounds with specific optical activities. Such stereoselective syntheses are vital in drug development, where the activity of a compound can significantly depend on its chirality (Gnecco et al., 2000).

Novel Asymmetric Synthesis Techniques

Rajaram and Pu (2006) developed a novel asymmetric synthesis of tetronic acids from γ-hydroxy-α,β-acetylenic esters, obtained through enantioselective reactions. This study underscores the azido ester analogs' potential in asymmetric synthesis, enabling the production of optically active compounds. Such methodologies are crucial for synthesizing biologically active molecules that can interact with biological systems in a highly selective manner (Rajaram & Pu, 2006).

Enzymatic Synthesis of Polymers

Wu and Liu (2020) discussed the enzymatic synthesis of hyperbranched aliphatic poly(β-thioether ester)s, indicating the potential of azido compounds in polymer chemistry. The study illustrates the use of thiol–ene click chemistry for synthesizing comonomers that are further polymerized to form novel polymeric materials. These materials have applications in biomedicine, showcasing the azido compounds' role in developing new materials with specific properties (Wu & Liu, 2020).

properties

IUPAC Name

methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQXKZFIXWPKR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN=[N+]=[N-])(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652442
Record name Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Azido-2-hydroxy-2-methyl-propanoic acid methyl ester

CAS RN

549504-45-2
Record name Methyl (2S)-3-azido-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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